4-(Pyren-1-yl)butyl phosphorodichloridate
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Overview
Description
4-(Pyren-1-yl)butyl phosphorodichloridate is a chemical compound that features a pyrene moiety attached to a butyl chain, which is further linked to a phosphorodichloridate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyren-1-yl)butyl phosphorodichloridate typically involves the following steps:
Preparation of 4-(Pyren-1-yl)butanol: This can be achieved through the reaction of pyrene with butyl lithium, followed by the addition of a suitable electrophile to introduce the butyl chain.
Conversion to this compound: The 4-(Pyren-1-yl)butanol is then reacted with phosphorus oxychloride (POCl3) under anhydrous conditions to yield the desired phosphorodichloridate compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(Pyren-1-yl)butyl phosphorodichloridate can undergo various chemical reactions, including:
Substitution Reactions: The phosphorodichloridate group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding phosphoramidates, phosphorates, or phosphorothioates.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-(Pyren-1-yl)butanol and phosphoric acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Catalysts: In some cases, catalysts like triethylamine may be used to facilitate the substitution reactions.
Major Products
Phosphoramidates: Formed by reaction with amines.
Phosphorates: Formed by reaction with alcohols.
Phosphorothioates: Formed by reaction with thiols.
Scientific Research Applications
4-(Pyren-1-yl)butyl phosphorodichloridate has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of pyrene-based polymers and materials with unique photophysical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules, including those with potential biological activity.
Biological Research: Investigated for its interactions with biological molecules and potential use in bioimaging due to the fluorescent properties of the pyrene moiety.
Mechanism of Action
The mechanism of action of 4-(Pyren-1-yl)butyl phosphorodichloridate is largely dependent on its chemical reactivity and the functional groups it interacts with. The pyrene moiety can engage in π-π stacking interactions with aromatic systems, while the phosphorodichloridate group can undergo nucleophilic substitution reactions. These interactions can influence the compound’s behavior in various environments, including biological systems .
Comparison with Similar Compounds
Similar Compounds
4-(Pyren-1-yl)butanol: A precursor in the synthesis of 4-(Pyren-1-yl)butyl phosphorodichloridate.
Pyrene-based Phosphoramidates: Compounds where the phosphorodichloridate group is substituted with an amine.
Pyrene-based Phosphorates: Compounds where the phosphorodichloridate group is substituted with an alcohol.
Properties
CAS No. |
76867-01-1 |
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Molecular Formula |
C20H17Cl2O2P |
Molecular Weight |
391.2 g/mol |
IUPAC Name |
1-(4-dichlorophosphoryloxybutyl)pyrene |
InChI |
InChI=1S/C20H17Cl2O2P/c21-25(22,23)24-13-2-1-4-14-7-8-17-10-9-15-5-3-6-16-11-12-18(14)20(17)19(15)16/h3,5-12H,1-2,4,13H2 |
InChI Key |
YSYVHBGFCHQMON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCOP(=O)(Cl)Cl |
Origin of Product |
United States |
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